6-Deoxy-6-fluoro-D-glucose
Overview
Description
Synthesis Analysis
The synthesis of 6-deoxy-6-fluoro-D-glucose typically involves key steps such as the protection of glucose, fluorination, and deprotection processes. An improved synthesis route has been developed, starting from methyl 6-O-tosyl-α-D-glucopyranoside with potassium fluoride leading to the formation of 6-deoxy-6-fluoro-D-glucose alongside anhydrous derivatives (Barford et al., 1971). Furthermore, advanced synthesis methods have been explored to increase yield and purity, including no-carrier-added synthesis approaches for radiolabeled variants of 6FDG for PET imaging applications (Hamacher et al., 1986).
Molecular Structure Analysis
The molecular structure of 6-deoxy-6-fluoro-D-glucose has been thoroughly investigated, revealing insights into its conformational dynamics and stability. Studies using NMR techniques have detailed the conformational preferences of 6FDG in solution, highlighting the effects of fluorination on its structural attributes (Abraham et al., 1992).
Chemical Reactions and Properties
6FDG undergoes chemical reactions similar to those of glucose but with notable differences due to the presence of the fluorine atom. Its reactivity has been exploited in synthesizing fluorinated derivatives and studying its potential as a biochemical tracer. The chemical properties of 6FDG, such as its reactivity with nucleophiles and electrophiles, have been characterized to understand its utility in various chemical and biochemical contexts.
Physical Properties Analysis
The physical properties of 6-deoxy-6-fluoro-D-glucose, including solubility, melting point, and stability, have been studied to facilitate its use in research and applications. Its solubility in water and organic solvents determines its applicability in biological systems, while stability studies have shown that 6FDG maintains its structural integrity under various conditions, supporting its use in long-term studies (Uddin et al., 2023).
Scientific Research Applications
Carbohydrate Synthesis : Barford et al. (1971) discussed the improved synthesis of 6-deoxy-6-fluoro-D-glucose and its derivatives, providing a new route for synthesizing fluorinated carbohydrates (Barford et al., 1971).
Medical Imaging and Tumor Analysis : Kubota et al. (1992) found that fluorine-18-fluorodeoxyglucose accumulates significantly in macrophages and granulation tissues of tumors, indicating high metabolic activity in viable tumor cells (Kubota et al., 1992). Muzic et al. (2011) demonstrated that [(18)F]6FDG remains unchanged post-injection, making it a promising PET glucose transport tracer without phosphorylation and subsequent metabolism effects (Muzic et al., 2011).
Molecular Structure Analysis : Hoffmann and Rychlewski (2001) studied the effects of substituting a hydroxyl group with a fluorine atom in D-glucose, noting changes in intramolecular hydrogen bonds and the shape and electrostatic potential of the molecule (Hoffmann & Rychlewski, 2001).
Glucose Metabolism : Neal et al. (2005) suggested that [18F]6FDG could serve as a more representative in vivo glucose transport tracer than 2FDG, particularly in PET imaging (Neal et al., 2005).
Drug Efficacy Studies : Minn et al. (1991) reported that cytostatic drugs cause cell death by reducing ATP content and FDG uptake, making these measurements useful for studying drug effects in vitro (Minn et al., 1991).
Neuroscience Research : Fowler and Ido (2002) discussed the use of 18FDG in measuring brain glucose metabolism, aiding in human neuroscience and drug research (Fowler & Ido, 2002).
Molecular Imaging Techniques : Rivlin et al. (2013) demonstrated the use of 2-DG/FDG CEST MRI in detecting tumors and metastases, offering a noninvasive method without radio-labeled isotopes (Rivlin et al., 2013).
Plant Biology : Fatangare et al. (2015) explored FDG metabolism in Arabidopsis thaliana, highlighting differences from animal cell metabolism and suggesting further investigation for plant imaging applications (Fatangare et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUMOHGAWHPEA-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deoxy-6-fluoro-D-glucose | |
CAS RN |
4536-08-7 | |
Record name | 6-Deoxy-6-fluoro-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-DEOXY-6-FLUORO-D-GLUCOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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